
Boc-D-HomoSec(pMeBzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a D-homoserine residue, and a para-methylbenzyl (pMeBzl) side chain. This unique structure makes it a valuable building block in the synthesis of complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homoserine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-homoserine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Side Chain: The para-methylbenzyl (pMeBzl) side chain is introduced through a nucleophilic substitution reaction. This involves reacting the Boc-protected D-homoserine with para-methylbenzyl bromide in the presence of a base like sodium hydride.
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to increase efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: Boc-D-HomoSec(pMeBzl)-OH can undergo oxidation reactions, particularly at the para-methylbenzyl side chain, forming para-methylbenzyl alcohol or para-methylbenzaldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding D-HomoSec(pMeBzl)-OH.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc protecting group.
Substitution: Sodium hydride or other strong bases are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Para-methylbenzyl alcohol, para-methylbenzaldehyde.
Reduction: D-HomoSec(pMeBzl)-OH.
Substitution: Various functionalized derivatives of this compound.
科学研究应用
Chemistry: Boc-D-HomoSec(pMeBzl)-OH is widely used in the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. Its incorporation into peptides can help elucidate the roles of specific amino acid residues in biological processes.
Medicine: The compound is used in the development of peptide-based therapeutics. Its ability to introduce specific functional groups allows for the design of peptides with enhanced stability, bioavailability, and target specificity.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. Its unique structure enables the production of peptides with improved pharmacokinetic properties.
作用机制
The mechanism of action of Boc-D-HomoSec(pMeBzl)-OH is primarily related to its role as a building block in peptide synthesis The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites
Molecular Targets and Pathways: As a synthetic amino acid derivative, this compound does not have direct molecular targets or pathways. peptides synthesized using this compound can interact with specific proteins, enzymes, and receptors, influencing various biological pathways.
相似化合物的比较
Boc-D-HomoSer-OH: Similar to Boc-D-HomoSec(pMeBzl)-OH but lacks the para-methylbenzyl side chain.
Boc-D-HomoThr-OH: Contains a threonine residue instead of homoserine.
Boc-D-HomoCys-OH: Contains a cysteine residue instead of homoserine.
Uniqueness: this compound is unique due to the presence of the para-methylbenzyl side chain, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis, enabling the design of peptides with specific properties and functions.
属性
分子式 |
C17H25NO4Se |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
(2R)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI 键 |
SBTSPTQWQDAMOY-CQSZACIVSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








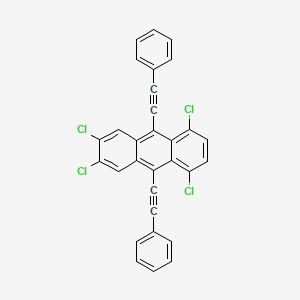

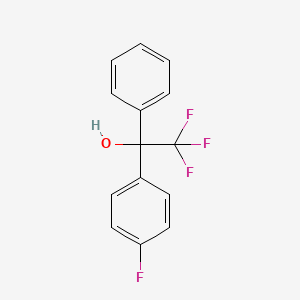
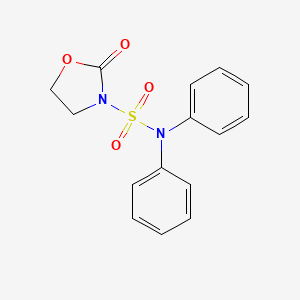

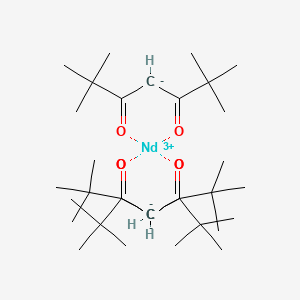
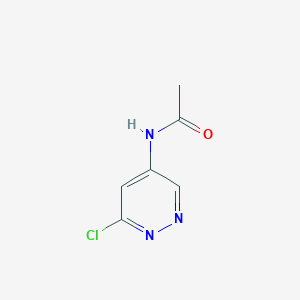
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
